N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple nitrogen atoms and aromatic rings suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole and thieno[2,3-c]pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- **N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzamide
- **4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline
Uniqueness: N-[4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its combination of bipyrazole and thieno[2,3-c]pyrazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H23N7OS |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H23N7OS/c1-17-22-15-25(36-27(22)34(30-17)21-7-5-4-6-8-21)26(35)28-19-9-11-20(12-10-19)33-14-13-24(31-33)23-16-32(3)29-18(23)2/h4-16H,1-3H3,(H,28,35) |
InChI Key |
NCVVZQANTUCOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)N4C=CC(=N4)C5=CN(N=C5C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.